![molecular formula C13H12N2O4 B1406033 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid CAS No. 1216231-84-3](/img/structure/B1406033.png)
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid
Overview
Description
“6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1216231-84-3. It has a molecular weight of 260.25 . This compound has been used in various research studies, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H12N2O4/c1-18-9-4-6-3-8-11 (7 (6)5-10 (9)19-2)14-15-12 (8)13 (16)17/h4-5H,3H2,1-2H3, (H,14,15) (H,16,17) . This code provides a textual representation of the compound’s molecular structure. Chemical Reactions Analysis
This compound has been used in the inhibition of carbonic anhydrase, a physiologically crucial enzyme . It has also been associated with the formation of N-glucuronides .Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.25 .Scientific Research Applications
Antitumor Activity
One significant application of 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid derivatives is in antitumor treatments. Research indicates their role in inhibiting the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase, contributing to the inhibition of angiogenesis, a critical process in tumor growth. For instance, specific compounds like JNJ-10198409 exhibited potent antiproliferative activity in various human tumor cell lines, suggesting their potential as therapeutic agents in cancer treatment (Ho et al., 2005).
Anticancer Activity
The synthesis of this compound analogues has shown promising results in anticancer activities. These compounds were tested against various cancer cell lines including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The compound identified as 4h demonstrated high activity against leukemia cells, indicating its potential as an anticancer agent (Ahsan, 2012).
Antimycobacterial Evaluation
Research on this compound derivatives has revealed their effectiveness in antimycobacterial activity. The compounds displayed moderate to high inhibitory activities against Mycobacterium tuberculosis, including strains resistant to standard treatments. This highlights their potential use in developing new antitubercular therapies (Ahsan et al., 2011).
Anticonvulsant Activity
These compounds have also been explored for their anticonvulsant properties. Some of the synthesized derivatives showed significant activity in minimizing clonic seizures, suggesting a potential application in epilepsy treatment. The most active compound in this category was 3-(4-Fluorophenyl)-N-(4-bromophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide (Ahsan et al., 2013).
Neuroprotection
Additionally, the neuroprotective activities of these compounds have been reported. They exhibited significant neuroprotection and anticonvulsant activities, providing insights into their potential therapeutic applications in neurological disorders (Ahsan, 2017).
Mechanism of Action
Target of Action
The primary target of 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid is the receptor tyrosine kinase of Platelet-Derived Growth Factor-BB (PDGF-BB) . PDGF-BB plays a crucial role in angiogenesis, the process of new blood vessel formation, which is critical in many physiological and pathological conditions.
Mode of Action
This compound acts as a potent kinase inhibitor against its target, PDGF-BB . By inhibiting the kinase activity of PDGF-BB, it disrupts the signaling pathways that are essential for angiogenesis. This results in the inhibition of new blood vessel formation.
Biochemical Pathways
The inhibition of PDGF-BB disrupts the PDGF signaling pathway, which plays a key role in cell proliferation, survival, and migration. The downstream effects of this disruption can lead to the inhibition of tumor growth and metastasis, as these processes are heavily reliant on angiogenesis .
Result of Action
The result of the action of this compound is the inhibition of angiogenesis, leading to the suppression of tumor growth and metastasis . By blocking the formation of new blood vessels, the compound can effectively starve the tumor cells of the nutrients and oxygen they need to grow and spread.
Biochemical Analysis
Biochemical Properties
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One notable interaction is with the receptor tyrosine kinase of Platelet-Derived Growth Factor-BB (PDGF-BB), where it acts as a potent kinase inhibitor . This inhibition is crucial for its antiproliferative activity against tumor cells. The compound’s interaction with PDGF-BB involves binding to the active site of the enzyme, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation by blocking the PDGF-BB signaling pathway . This inhibition leads to reduced cell growth and induces apoptosis in tumor cells. Additionally, the compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors involved in these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound acts as a competitive inhibitor of PDGF-BB receptor tyrosine kinase, binding to the enzyme’s active site and preventing substrate access . This inhibition disrupts the phosphorylation cascade necessary for cell proliferation and survival. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its biochemical properties and efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes N-glucuronidation, forming glucuronide conjugates that are more water-soluble and can be excreted from the body . This metabolic pathway is crucial for the compound’s clearance and influences its overall pharmacokinetics and bioavailability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is likely transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, it may bind to cytoplasmic and nuclear proteins, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm or nucleus, by targeting signals or post-translational modifications . This localization is crucial for its interaction with target enzymes and regulatory proteins, ultimately influencing its biochemical and cellular effects.
properties
IUPAC Name |
6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-18-9-4-6-3-8-11(7(6)5-10(9)19-2)14-15-12(8)13(16)17/h4-5H,3H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMSOHSYWQNWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=C(NN=C32)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1405951.png)
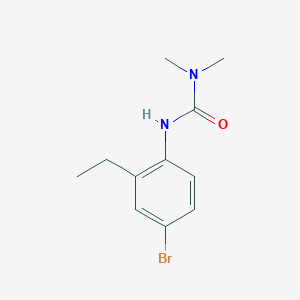
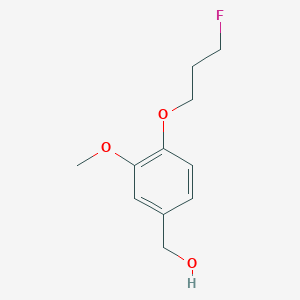
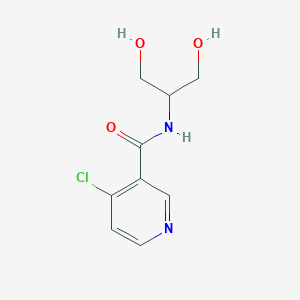
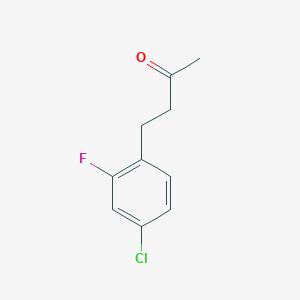

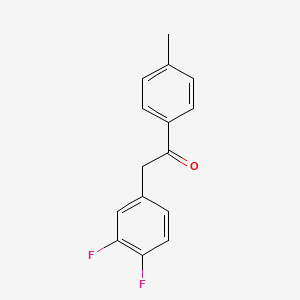
![2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid](/img/structure/B1405961.png)

![2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine](/img/structure/B1405964.png)
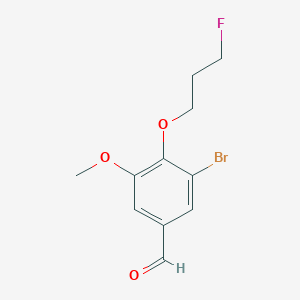
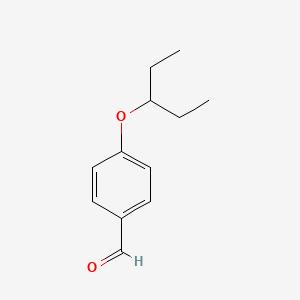
![N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine](/img/structure/B1405969.png)
